molecular formula C11H14F3N B13966015 N,3-diethyl-N-(trifluoromethyl)aniline

N,3-diethyl-N-(trifluoromethyl)aniline

Cat. No.: B13966015
M. Wt: 217.23 g/mol
InChI Key: GKMLRQBVXBIFEH-UHFFFAOYSA-N
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Description

N,3-Diethyl-N-(trifluoromethyl)aniline is a chemical compound of interest in advanced organic synthesis and materials science research. The integration of both diethylamino and trifluoromethyl functional groups on an aromatic ring suggests potential for unique electronic properties and altered lipophilicity, which may be valuable for developing novel organic frameworks or specialty chemicals. Compounds featuring the trifluoromethyl group attached to an aromatic system are frequently explored in medicinal chemistry and agrochemical research. The -CF3 group is a well-known pharmacophore that can significantly influence a molecule's metabolic stability, bioavailability, and binding affinity . Similarly, tertiary aniline derivatives are common building blocks in chemical synthesis . Please note that the specific physical properties, detailed applications, and mechanism of action for this compound are not currently specified in the scientific literature. Researchers are encouraged to consult relevant safety data sheets and handle this product in accordance with best laboratory practices. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H14F3N

Molecular Weight

217.23 g/mol

IUPAC Name

N,3-diethyl-N-(trifluoromethyl)aniline

InChI

InChI=1S/C11H14F3N/c1-3-9-6-5-7-10(8-9)15(4-2)11(12,13)14/h5-8H,3-4H2,1-2H3

InChI Key

GKMLRQBVXBIFEH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)N(CC)C(F)(F)F

Origin of Product

United States

Preparation Methods

Metallaphotoredox Catalysis for N-Trifluoromethyl Anilines

A recent advanced method employs metallaphotoredox catalysis to achieve modular synthesis of N-trifluoroalkyl anilines. This approach uses a four-component coupling reaction involving nitroarenes, tertiary alkylamines, redox-active esters, and 3,3,3-trifluoropropene under iridium and nickel catalysis to install the trifluoromethyl group on the nitrogen atom. The reaction proceeds with high chemo- and regioselectivity, yielding complex N-trifluoroalkyl aniline derivatives efficiently.

  • Key features:
    • Uses nitroarenes and tertiary alkylamines as substrates.
    • Employs 3,3,3-trifluoropropene as the trifluoromethyl source.
    • Catalyzed by a combination of nickel salts and photoredox catalysts.
    • Yields up to 76% for complex N-trifluoroalkyl anilines.
    • Broad substrate scope including various substitution patterns on the aromatic ring.
    • Compatible with functional groups relevant to pharmaceuticals and agrochemicals.

This method enables the synthesis of N-trifluoromethyl anilines with branched trifluoromethyl groups embedded within the aliphatic chain, which is challenging by traditional methods. It is particularly useful for medicinal chemistry applications where structural complexity and functional group tolerance are critical.

Stepwise Synthesis via Chlorination and Catalytic Hydrogenation

A classical synthetic route for trifluoromethylated anilines involves multi-step reactions starting from chlorinated trifluoromethyl anilines. The process includes:

  • Chlorination of 2-chloro-3-trifluoromethylaniline with N-chlorosuccinimide and dimethyl sulfide in dichloroethane under controlled temperature.
  • Formation of sulfonyl chloride intermediates by reaction with sulfonyl chloride reagents.
  • Subsequent catalytic hydrogenation under pressure in the presence of palladium on carbon (Pd/C) catalyst and alkali (e.g., sodium hydroxide) in ethanol to yield the final trifluoromethyl aniline derivative.

Reaction conditions summary:

Step Reagents/Conditions Notes
1 2-chloro-3-trifluoromethylaniline, N-chlorosuccinimide, dimethyl sulfide, triethylamine, dichloroethane, <30 °C, reflux Chlorination and formation of intermediate I
2 Intermediate I, sulfonyl chloride, dichloroethane, HCl gas Formation of intermediate II (sulfonyl chloride derivative)
3 Intermediate II, ethanol, Pd/C catalyst, alkali (NaOH preferred), hydrogen gas (4-6 kg/cm²), 48-56 h, room temperature Catalytic hydrogenation to yield final product
  • The overall yield for intermediate I is approximately 80% with purity over 97% by HPLC.
  • The hydrogenation step requires careful control of pressure and reaction time for optimal yield and purity.
  • The process yields crystalline solids suitable for further applications.

Direct N-Trifluoromethylation Using Carbon Disulfide and Silver Fluoride

A more recent and efficient protocol involves the direct N-trifluoromethylation of secondary amines using carbon disulfide (CS₂) and silver fluoride (AgF) as reagents. This method operates under mild, neutral conditions and is applicable to a wide range of secondary alkyl amines, including aromatic and aliphatic types.

  • Advantages:
    • Avoids harsh acidic conditions typical of other fluorination methods.
    • Provides moderate to excellent yields (up to 98%) of N-trifluoromethylated products.
    • Scalable and applicable to complex drug molecules and amino acid derivatives.
    • Electron-rich aromatic amines show lower reactivity, but this can be improved by using stronger bases such as 4-(pyrrolidin-1-yl)pyridine.

This method is particularly suitable for synthesizing N-trifluoromethyl anilines with diverse substituents, enhancing lipophilicity and metabolic stability of drug candidates.

Other Synthetic Approaches and Mechanistic Insights

Additional methods for synthesizing N-trifluoromethyl amines include:

  • Use of fluoride ion donors such as ammonium fluoride complexes and halonium ions (N-bromosuccinimide, N-iodosuccinimide) to facilitate trifluoromethylation under mild conditions.
  • Reactions involving dithiocarbamate intermediates which undergo nucleophilic attack by fluoride ions to form N-CF₃ bonds.
  • Catalytic systems employing t-butyl azodicarboxylate and sodium acetate in DMF at low temperatures for hydrazide trifluoromethylation.

These methods highlight the variety of chemical strategies available for N-CF₃ motif installation, each with unique advantages depending on substrate scope and desired product complexity.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Metallaphotoredox Catalysis Nitroarenes, tertiary alkylamines, 3,3,3-trifluoropropene, Ni/Ir catalysts, photoredox Up to 76 High selectivity, broad substrate scope, functional group tolerance Requires specialized catalysts and photoredox setup
Chlorination + Catalytic Hydrogenation N-chlorosuccinimide, dimethyl sulfide, Pd/C, H₂ gas, alkali, ethanol ~80 (intermediate step) Well-established, high purity, crystalline products Multi-step, long reaction times, high pressure H₂ required
CS₂ + AgF Direct N-Trifluoromethylation Carbon disulfide, silver fluoride, secondary amines, neutral conditions 77-98 Mild conditions, scalable, good for complex molecules Reduced efficiency with electron-poor aromatic amines
Fluoride Ion Donors + Halonium Ions NBS, NIS, fluoride sources, mild conditions Variable (up to 30% in some cases) Mild conditions, applicable to various nitrogen types Lower yields, limited to disubstituted nitrogens

Chemical Reactions Analysis

Types of Reactions

N,3-diethyl-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted aniline derivatives .

Scientific Research Applications

N,3-diethyl-N-(trifluoromethyl)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,3-diethyl-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its observed effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
N,3-Diethyl-N-(trifluoromethyl)aniline N,N-diethyl; 3-CF₃ C₁₁H₁₄F₃N 233.23* High lipophilicity due to diethyl groups; meta-CF₃ may reduce basicity.
N,N-Dimethyl-3-(trifluoromethyl)aniline N,N-dimethyl; 3-CF₃ C₉H₁₀F₃N 189.18 Lower lipophilicity vs. diethyl derivative; synthesized via reductive amination .
3-Chloro-2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline N,N-dipropyl; 3-Cl, 2,6-NO₂, 4-CF₃ C₁₃H₁₅ClF₃N₃O₄ 369.72 Enhanced electron-withdrawing effects from NO₂ and Cl; herbicide potential .
N-Phenyl-3-(trifluoromethyl)aniline N-phenyl; 3-CF₃ C₁₃H₁₀F₃N 237.22 Bulky aryl substituent; potential for π-π stacking in drug design .

*Calculated based on analogous compounds.

Substituent Position Matters :

  • Ortho vs. Meta/para Effects : Derivatives with 2-(trifluoromethyl)aniline (ortho-CF₃) exhibit higher biological activity (e.g., cholinesterase inhibition) compared to 3- or 4-CF₃ isomers. This "ortho effect" is attributed to reduced basicity and steric hindrance, enhancing receptor interactions .
  • Diethyl vs. Dimethyl Groups : Diethyl substituents increase lipophilicity (logP) and metabolic stability compared to dimethyl analogs, which may improve pharmacokinetics in drug candidates .

Physicochemical Properties

  • Lipophilicity : Diethyl groups in this compound confer higher logP values than dimethyl or unsubstituted analogs, enhancing membrane permeability .
  • Basicity : The trifluoromethyl group reduces the basicity of the aniline nitrogen. For example, 3-(trifluoromethyl)aniline derivatives have pKa values ~2–3 units lower than unsubstituted anilines, affecting solubility and reactivity .
Enzyme Inhibition
  • Cholinesterase Inhibition : 4-(Trifluoromethyl)aniline derivatives (e.g., methyl(phenyl)carbamate 4c) show potent butyrylcholinesterase (BChE) inhibition (IC₅₀ = 1.97 µM), outperforming halogenated analogs. Diethyl substitution could further modulate selectivity .
  • Cytotoxicity : 2-(Trifluoromethyl)aniline derivatives exhibit lower cytotoxicity than 3- or 4-CF₃ isomers, making them safer for therapeutic applications .

Industrial and Pharmacological Relevance

  • Herbicides : Nitro- and chloro-substituted trifluoromethylanilines (e.g., 3-chloro-2,6-dinitro-N,N-dipropyl-4-CF₃-aniline) are precursors to commercial herbicides due to their electron-deficient aromatic rings .
  • Anticancer Agents: Hybrids of 4-nitro-3-(trifluoromethyl)aniline demonstrate tumor-selective cytotoxicity via NO release, though photodegradation pathways require further study .

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